

Application Notes and Protocols for LY2183240 in Electrophysiology Recordings

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Compound of Interest

Compound Name: LY2183240

Cat. No.: B1675615

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **LY2183240** in electrophysiological studies. **LY2183240** is a versatile pharmacological tool with a dual mechanism of action depending on the concentration used. At low nanomolar concentrations, it acts as a potent inhibitor of fatty acid amide hydrolase (FAAH), effectively increasing endogenous anandamide levels.^{[1][2]} Conversely, at higher micromolar concentrations, it has been shown to enhance neuronal excitability.^[1]

Data Presentation

Table 1: In Vitro Efficacy and Cellular Effects of LY2183240

Parameter	Species/Cell Type	Concentration	Effect	Reference
FAAH Inhibition (IC ₅₀)	Not specified	12 nM	Inhibition of fatty acid amide hydrolase	[1]
Anandamide Uptake Inhibition (IC ₅₀)	Live cells	270 ± 29.4 pM	Inhibition of anandamide uptake	[2]
Neuronal Excitability	Mouse primary cortical neurons	10 µM	Increased frequency of action potentials	[1]
Neuronal Excitability	Mouse hippocampal CA1 pyramidal neurons	10 µM	Increased frequency of action potentials	[1]
Miniature Excitatory Postsynaptic Currents (mEPSCs)	Mouse primary cortical neurons	10 µM	No significant change in frequency or amplitude	[1]
Cell Viability (IC ₅₀)	Mouse primary neurons	6.91 µM	Cytotoxicity	[1]

Table 2: In Vivo Effects of LY2183240

Parameter	Species	Administration Route	Dose	Effect	Reference
Brain Anandamide Levels (ED ₅₀)	Rat (cerebellum)	Intraperitoneal (i.p.)	1.37 ± 0.980 mg/kg	Dose-dependent increase in anandamide concentrations	[2]
Anticonvulsant Effect (TID ₅₀)	Mouse	Intraperitoneal (i.p.)	10.04 mg/kg	Increased electroconvulsive threshold	[3]

Experimental Protocols

Protocol 1: Preparation of LY2183240 Stock Solution

This protocol describes the preparation of a stock solution of **LY2183240** for in vitro experiments.

Materials:

- **LY2183240** powder
- Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Procedure:

- Based on a stock concentration of 100 mM mentioned in the literature, prepare a high-concentration stock solution of **LY2183240** in DMSO.[1] For example, to prepare a 100 mM stock solution, dissolve the appropriate weight of **LY2183240** powder in DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

- Store the stock solution at -20°C.
- For experiments, dilute the stock solution to the final working concentration in the appropriate extracellular recording solution. Ensure the final DMSO concentration is kept low (typically $\leq 0.1\%$) to avoid solvent effects.

Protocol 2: Whole-Cell Patch-Clamp Recording in Primary Neuronal Cultures

This protocol is adapted from studies investigating the effect of **LY2183240** on the intrinsic excitability of cultured mouse cortical neurons.[\[1\]](#)

1. Cell Culture:

- Culture primary cortical neurons from E15-E16 mouse embryos on surfaces coated with poly-D-lysine.[\[1\]](#)
- Maintain cultures in a humidified atmosphere of 5% CO₂ and 95% O₂ at 37°C for 12-16 days before recording.[\[1\]](#)

2. Solutions:

- External Solution (ACSF): (in mM) 130 NaCl, 3.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 1.5 CaCl₂, 1.5 MgCl₂, 10 glucose. Saturate with 95% O₂ and 5% CO₂.[\[1\]](#)
- Internal Solution for Action Potential (AP) Recordings: (in mM) 126 K-gluconate, 10 HEPES, 0.5 MgCl₂, 10 BAPTA (pH 7.2).[\[1\]](#)
- Internal Solution for mEPSC Recordings: (in mM) 135 Cs-methanesulfonate, 10 KCl, 1 MgCl₂, 0.2 EGTA, 10 HEPES (pH 7.3).[\[1\]](#)
- For mEPSC recordings, add 1 μ M tetrodotoxin (TTX) to the external solution to block voltage-gated Na⁺ channels.[\[1\]](#)

3. Electrophysiological Recording:

- Use borosilicate glass pipettes with a resistance of 4–7 M Ω .[\[1\]](#)

- Perform whole-cell patch-clamp recordings in voltage-clamp (holding potential -70 mV for mEPSCs) or current-clamp mode.[\[1\]](#)
- Acquire data using a suitable amplifier and data acquisition system (e.g., MultiClamp 700B amplifier and Digidata 1322A).[\[1\]](#)
- After establishing a stable baseline recording, perfuse the recording chamber with ACSF containing the desired concentration of **LY2183240** (e.g., 10 μ M).[\[1\]](#)
- To study intrinsic excitability, use the current-clamp technique and inject gradual depolarizing currents to elicit action potentials before and after drug application.[\[1\]](#)

Protocol 3: Whole-Cell Patch-Clamp Recording in Acute Mouse Brain Slices

This protocol is designed for studying the effects of **LY2183240** on neurons within a more intact circuit, such as hippocampal slices.[\[1\]](#)

1. Slice Preparation:

- Anesthetize the mouse and perform transcardial perfusion with ice-cold NMDG-based or sucrose-based slicing solution.
- Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 μ m thick) containing the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.
- Transfer slices to a holding chamber with ACSF saturated with 95% O₂ and 5% CO₂ and allow them to recover at 32-34°C for at least 30 minutes, then maintain at room temperature.

2. Solutions:

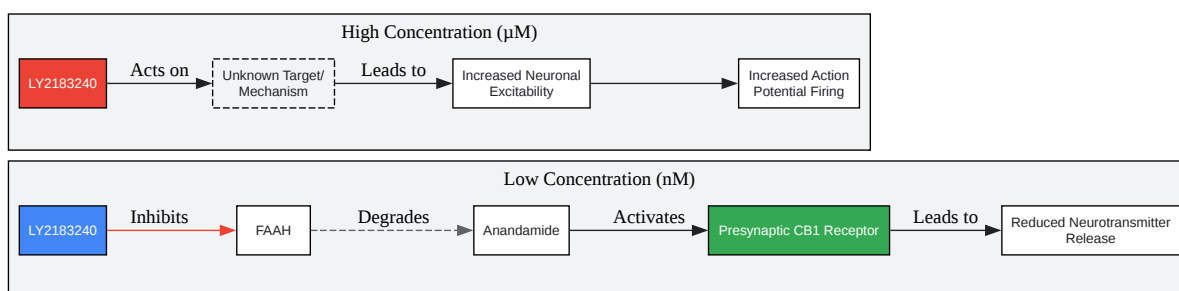
- Artificial Cerebrospinal Fluid (ACSF): (in mM) 130 NaCl, 3.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 1.5 CaCl₂, 1.5 MgCl₂, 10 glucose. Continuously oxygenate with 95% O₂ and 5% CO₂.[\[1\]](#)

- Internal Pipette Solution: Use a potassium-gluconate-based solution for current-clamp recordings as described in Protocol 2.

3. Electrophysiological Recording:

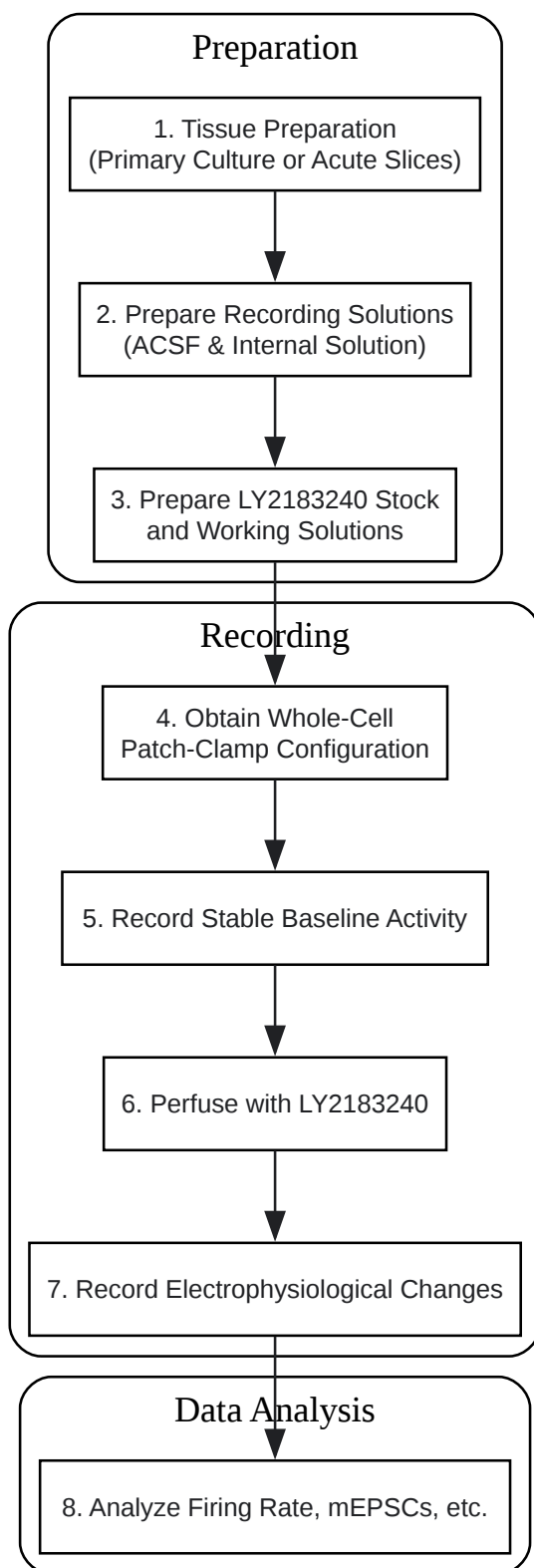
- Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min at $30 \pm 2^\circ\text{C}$.^[4]
- Visualize neurons using a microscope with DIC optics.
- Perform whole-cell patch-clamp recordings from the desired neuronal population (e.g., CA1 pyramidal neurons).^[1]
- Establish a stable baseline recording before applying **LY2183240** (e.g., 10 μM) via the perfusion system.^[1]
- Record changes in neuronal firing properties in response to current injections or monitor synaptic activity.

Mandatory Visualization



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Caption: Dual signaling pathways of **LY2183240**.



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Caption: Experimental workflow for electrophysiology recordings with **LY2183240**.

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